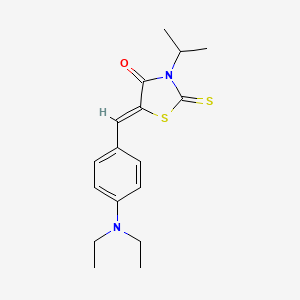

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURJRYMLEFDDCJ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-melanogenic therapies. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be characterized by its thiazolidinone core structure, which is known for various biological properties. The presence of the diethylamino group and the benzylidene moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that these compounds can selectively target neoplastic cells, demonstrating cytotoxic effects against various cancer cell lines. For instance, a study on thiazacridine derivatives revealed significant selective cytotoxicity towards hematopoietic neoplastic cells, suggesting that modifications in the thiazolidinone structure could enhance anticancer efficacy .

Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.2 | |

| This compound | MCF-7 | 18.7 | |

| Thiazacridine Derivative A | K562 | 10.5 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that derivatives of thiazolidinones exhibit significant tyrosinase inhibition. For example, a related compound demonstrated an IC50 value of 27.5 µM, comparable to that of kojic acid .

Table 2: Tyrosinase Inhibition Activity of Thiazolidinone Derivatives

The mechanism by which this compound exerts its effects is believed to involve the inhibition of tyrosinase activity through competitive inhibition, as indicated by kinetic studies using Lineweaver-Burk plots . These studies suggest that the compound competes with substrate binding at the active site of tyrosinase.

Case Studies

- Study on Melanin Production : In B16F10 murine melanoma cells, analogs similar to this compound were evaluated for their ability to inhibit melanin production and showed promising results in reducing melanin levels due to their tyrosinase inhibitory properties .

- Cytotoxicity Assessment : In vitro assessments indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity in B16F10 cells over 48 and 72 hours . This suggests a favorable therapeutic window for further development.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related diseases.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, indicating its potential as an antimicrobial agent .

- Antioxidant Evaluation : In vitro assays showed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory conditions .

Comparative Data Table

The following table summarizes key biological activities and findings related to this compound compared to other compounds in its class:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 10-20 | 25 | Yes |

| Kojic Acid | 25 | 30 | No |

| Ascorbic Acid | N/A | 20 | No |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Halogenated benzylidenes (e.g., 3-fluoro in ) may increase anticancer activity due to enhanced electrophilicity. Bulky alkyl groups (e.g., isopropyl in D6 and the target compound) improve steric hindrance, possibly affecting target binding.

Synthetic Efficiency: High yields (up to 96%) are achieved in imidazolidinone derivatives using stepwise condensation (e.g., ’s Method A). Thioxothiazolidinones generally require longer reaction times (e.g., 60 minutes in ) compared to oxo-analogs.

Biological Activity Trends: Antimicrobial activity is common in thioxothiazolidinones with alkyl/aryl substituents (e.g., D6 ). Anticancer activity is noted in fluorinated derivatives (e.g., ’s compound), likely due to apoptosis induction. The target compound’s diethylamino group may synergize with the thioxo moiety for dual antimicrobial/anticancer effects, though direct evidence is lacking.

Contradictions and Limitations

- ’s pyrazolone derivative with a diethylamino group shows moderate antimicrobial activity, but its structural divergence from thiazolidinones limits direct comparison .

- Synthesis yields for the target compound’s analogs vary widely (e.g., 70–96%), suggesting sensitivity to substituent electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via Knoevenagel condensation between 3-isopropyl-2-thioxothiazolidin-4-one and 4-(diethylamino)benzaldehyde. Key steps include:

- Using a base (e.g., sodium acetate) and acetic acid as a solvent under reflux conditions .

- Monitoring reaction progress via TLC and optimizing parameters (e.g., molar ratios, reaction time). For example, extending reflux time to 7 hours improved yields to 85% in analogous syntheses .

- Purification via recrystallization (ethanol or methanol) or column chromatography to enhance purity .

Q. How is the (Z)-stereochemistry of the benzylidene group confirmed experimentally?

- Methodology :

- X-ray crystallography : Provides definitive confirmation of stereochemistry and planar conformation of the thiazolidinone ring, as demonstrated in structurally similar compounds (e.g., (Z)-4-[4-(dimethylamino)benzylidene] derivatives) .

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between the benzylidene proton and adjacent groups to confirm the (Z)-configuration .

Q. What preliminary biological activities have been reported for this compound class?

- Methodology :

- Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are typically reported .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Thiazolidinone derivatives often show activity in the 10–50 µM range .

Advanced Research Questions

Q. What molecular targets or pathways are implicated in the compound’s bioactivity?

- Methodology :

- Enzyme inhibition studies : Evaluate interactions with oxidative stress-related enzymes (e.g., NADPH oxidase) using fluorometric or spectrophotometric assays. For example, similar compounds inhibit ROS production by 40–60% at 10 µM .

- Protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to hemoglobin subunits (α/β) or other targets .

- Molecular docking : Computational modeling to predict interactions with active sites (e.g., hemoglobin’s heme pocket) .

Q. How do structural modifications (e.g., substituents on the benzylidene or thiazolidinone ring) influence bioactivity?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogen, nitro, or methoxy groups) and compare bioactivity. For instance:

- Electron-withdrawing groups (e.g., –NO2) enhance antimicrobial potency by 2–4 fold .

- Bulky substituents (e.g., isopropyl) may reduce solubility but improve target selectivity .

- Pharmacokinetic profiling : Assess logP, metabolic stability, and membrane permeability (e.g., Caco-2 assays) to optimize drug-like properties .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodology :

- Standardized protocols : Ensure consistent assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may arise from using MCF-7 vs. HeLa cells .

- Purity validation : Characterize compounds via HPLC (>95% purity) and confirm stereochemistry to rule out impurities or isomer mixtures .

- Dose-response validation : Repeat experiments across multiple concentrations to verify activity trends .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the benzylidene proton (δ 7.5–8.0 ppm), diethylamino group (δ 3.3–3.5 ppm), and thiazolidinone carbons (δ 170–180 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.